N-[2-(3-hydroxyoxan-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide
Description
N-[2-(3-hydroxyoxan-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an imidazo[1,2-a]azepine ring fused with a tetrahydro-oxane moiety. The presence of multiple functional groups, including a hydroxyl group and a carboxamide group, makes this compound highly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
N-[2-(3-hydroxyoxan-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c20-15(17-8-7-16(21)6-4-10-22-12-16)13-11-18-14-5-2-1-3-9-19(13)14/h11,21H,1-10,12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLNCHQXZKJRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)C(=O)NCCC3(CCCOC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxyoxan-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the imidazo[1,2-a]azepine core, which can be achieved through a cyclization reaction using azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H3PO2) as a reducing agent . The hydroxyl group can be introduced through a subsequent hydroxylation reaction, and the carboxamide group can be added via an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction efficiency. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-hydroxyoxan-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazo[1,2-a]azepine ring can be reduced to form a more saturated ring system.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the imidazo[1,2-a]azepine ring can produce a more saturated ring system.
Scientific Research Applications
N-[2-(3-hydroxyoxan-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxyoxan-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups allow the compound to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The imidazo[1,2-a]azepine ring can interact with receptor sites, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds also contain a fused ring system and are known for their biological activity, similar to the imidazo[1,2-a]azepine ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
